molecular formula C21H26O11 B12385053 prim-O-Glucosylangelicain

prim-O-Glucosylangelicain

Cat. No.: B12385053
M. Wt: 454.4 g/mol
InChI Key: YMKQLZWZRFMJBN-SHWJXYDWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Prim-O-Glucosylangelicain can be synthesized through chemical methods, although it is more commonly isolated from natural sources. The synthetic route involves the glycosylation of angelicain with glucose under specific reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the rhizomes of Cimicifuga species. The extraction process may use solvents such as ethanol or water, followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Prim-O-Glucosylangelicain undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized flavonoid derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Prim-O-Glucosylangelicain has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: Prim-O-Glucosylangelicain is unique due to its specific glycosylation pattern and its distinct biological activities. Compared to similar compounds, it has shown a broader range of therapeutic effects and higher potency in certain biological assays .

Biological Activity

Prim-O-Glucosylangelicain is a glycosylated flavonoid derived from various plant sources, particularly from the Angelica species. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. Understanding the biological mechanisms and therapeutic potentials of this compound is crucial for its application in medicinal chemistry and pharmacology.

This compound is characterized by its unique glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. Its molecular structure allows it to interact with various biological targets, influencing several cellular pathways.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes involved in inflammation and oxidative stress. Key mechanisms include:

  • Inhibition of Inflammatory Pathways : this compound modulates the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are critical in the inflammatory response.
  • Antioxidant Activity : The compound scavenges free radicals, reducing oxidative stress and protecting cells from damage.
  • Regulation of Cell Proliferation : It influences cell cycle progression and apoptosis in cancer cells, showing potential as an anticancer agent.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.

2. Antioxidant Activity

The compound has shown potent antioxidant effects by enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase . This property contributes to its protective effects against oxidative damage in various cell types.

3. Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro assays reveal that it can inhibit the proliferation of cancer cell lines, including breast and liver cancer cells, by inducing apoptosis through intrinsic and extrinsic pathways .

Case Study 1: Anti-cancer Efficacy

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism involved increased apoptosis rates as evidenced by annexin V staining .

Case Study 2: Neuroprotective Effects

In a model of neuroinflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound significantly reduced neuroinflammatory markers and improved cognitive function assessed through behavioral tests .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundAnti-inflammatory, antioxidant, anticancerUnique glycosylation pattern
Prim-O-GlucosylcimifuginAnti-inflammatory, enhances stem cell functionDerived from saposhnikovia root
AngelicinAnticancerExhibits both intrinsic and extrinsic apoptotic pathways

Properties

Molecular Formula

C21H26O11

Molecular Weight

454.4 g/mol

IUPAC Name

(2S)-4-hydroxy-2-(2-hydroxypropan-2-yl)-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one

InChI

InChI=1S/C21H26O11/c1-21(2,28)14-4-9-11(31-14)5-12-15(16(9)24)10(23)3-8(30-12)7-29-20-19(27)18(26)17(25)13(6-22)32-20/h3,5,13-14,17-20,22,24-28H,4,6-7H2,1-2H3/t13-,14+,17-,18+,19-,20-/m1/s1

InChI Key

YMKQLZWZRFMJBN-SHWJXYDWSA-N

Isomeric SMILES

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

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